molecular formula C14H24F2N4O3 B7052559 4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide

4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide

Cat. No.: B7052559
M. Wt: 334.36 g/mol
InChI Key: CGELBPZSUKJKKU-UHFFFAOYSA-N
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Description

4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a morpholine moiety, and a difluoroethyl group

Properties

IUPAC Name

4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N4O3/c15-12(16)11-18-3-5-20(6-4-18)14(22)17-2-1-13(21)19-7-9-23-10-8-19/h12H,1-11H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGELBPZSUKJKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)F)C(=O)NCCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the Morpholine Moiety: The morpholine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the piperazine ring with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may affect various cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-difluoroethyl)-N-(3-morpholin-4-yl-3-oxopropyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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